molecular formula C12H16N2O B1343768 (3-Aminopiperidin-1-yl)(phenyl)methanone CAS No. 1114596-54-1

(3-Aminopiperidin-1-yl)(phenyl)methanone

Cat. No.: B1343768
CAS No.: 1114596-54-1
M. Wt: 204.27 g/mol
InChI Key: QXZQTLCDKRVYKB-UHFFFAOYSA-N
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Description

Overview of Piperidine (B6355638) Scaffolds in Synthetic Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to adopt a stable chair conformation, which allows for precise three-dimensional positioning of substituents. This conformational rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for biological targets.

The versatility of the piperidine scaffold is further enhanced by the ease with which it can be functionalized at various positions around the ring. This allows chemists to create diverse libraries of compounds for screening and lead optimization. The nitrogen atom, in particular, provides a convenient handle for introducing a wide range of substituents, thereby modulating the physicochemical and pharmacological properties of the molecule.

Significance of the (3-Aminopiperidin-1-yl)(phenyl)methanone Core in Chemical Research

The this compound core is a valuable building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The significance of this specific structural arrangement lies in the strategic placement of its functional groups:

The 3-Amino Group: The primary amino group at the 3-position of the piperidine ring is a key functional handle for further chemical modifications. It can participate in a variety of chemical reactions, such as amide bond formation, alkylation, and arylation, allowing for the attachment of diverse side chains. This is particularly important in the design of enzyme inhibitors, where specific interactions with the active site are crucial for potency. For instance, the 3-aminopiperidine moiety is a cornerstone in the structure of several dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. google.comnih.gov

The N-Benzoyl Group: The benzoyl group attached to the piperidine nitrogen serves multiple purposes. It can act as a protecting group for the piperidine nitrogen, preventing unwanted side reactions during synthesis. More importantly, the phenyl ring can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with biological targets. The substitution pattern on the phenyl ring can be readily modified to fine-tune these interactions and optimize the pharmacological profile of the final compound.

The combination of these two features makes this compound a strategic intermediate in the synthesis of targeted therapeutics. Patent literature reveals its use in the preparation of chiral 8-(3-aminopiperidin-1-yl)-xanthines, which are potent and selective DPP-4 inhibitors. google.comunifiedpatents.comgoogle.com In these syntheses, the 3-amino group is crucial for linking the piperidine scaffold to the xanthine (B1682287) core of the final drug molecule.

Research Landscape and Future Directions for this compound Analogues

The current research landscape indicates that this compound is primarily utilized as a synthetic intermediate. However, the inherent structural features of this compound suggest significant potential for the development of novel analogues with diverse biological activities.

Future research directions could focus on the following areas:

Library Synthesis and Screening: The facile modification of both the 3-amino group and the N-benzoyl moiety allows for the creation of large and diverse chemical libraries based on the this compound core. These libraries could be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify new lead compounds for various diseases.

Exploration of Different Therapeutic Areas: While the 3-aminopiperidine scaffold is well-established in the context of DPP-4 inhibition, its potential in other therapeutic areas remains largely unexplored. Analogues of this compound could be investigated for their activity as, for example, central nervous system agents, anti-infectives, or anti-cancer agents, given the broad pharmacological relevance of the piperidine motif.

Stereoselective Synthesis and Evaluation: The 3-position of the piperidine ring is a stereocenter. The development of efficient stereoselective syntheses for both enantiomers of this compound and its analogues would be a crucial step. The evaluation of the biological activity of individual enantiomers is essential, as it is common for one enantiomer to be significantly more potent or have a better safety profile than the other.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-aminopiperidin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZQTLCDKRVYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Aminopiperidin 1 Yl Phenyl Methanone and Its Structural Analogues

Strategic Approaches to Piperidine (B6355638) Ring Construction Relevant to the Compound

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. researchgate.net Its synthesis has been the focus of extensive research, leading to a variety of strategic approaches. These methods range from the reduction of pyridine (B92270) precursors to complex cyclization and multicomponent reactions.

Catalytic Hydrogenation and Reduction Strategies for Piperidine Formation

Catalytic hydrogenation of pyridine and its derivatives is a fundamental and widely used method for piperidine synthesis. This approach involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart, often employing transition metal catalysts. asianpubs.org

Key strategies include:

Heterogeneous Catalysis: Catalysts such as Platinum(IV) oxide (PtO2, Adams' catalyst), rhodium on carbon, and ruthenium dioxide are effective for the hydrogenation of substituted pyridines. asianpubs.orgnih.gov Reactions are typically conducted under hydrogen pressure in acidic solvents like glacial acetic acid, which enhances the reactivity of the pyridine ring. asianpubs.org For instance, the hydrogenation of various substituted pyridines using PtO2 under 50-70 bar of hydrogen pressure affords the corresponding piperidine derivatives. asianpubs.org

Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas is transfer hydrogenation. This method utilizes a hydrogen donor, such as a formic acid/triethylamine (B128534) mixture, in the presence of a catalyst. A rhodium-catalyzed reductive transamination of pyridinium (B92312) salts provides a route to chiral piperidines without the need for hydrogen gas, offering excellent diastereo- and enantio-selectivities. dicp.ac.cn

Electrocatalytic Hydrogenation: A more recent, sustainable approach is the electrocatalytic hydrogenation of pyridines. This technique can be performed at ambient temperature and pressure using a carbon-supported rhodium catalyst in a membrane electrode assembly. nih.gov This method offers high energy efficiency and avoids the need for high-pressure hydrogen gas, presenting advantages over traditional thermochemical processes. nih.gov

Asymmetric Hydrogenation: To achieve enantiomerically enriched piperidines, asymmetric catalytic hydrogenation is employed. One notable strategy involves the hydrogenation of N-iminopyridinium ylides using iridium catalysts with chiral ligands like BINAP. acs.org This method provides access to substituted piperidines with good enantiomeric excesses. acs.org

Table 1: Comparison of Catalytic Hydrogenation Methods for Piperidine Synthesis

Method Catalyst System Hydrogen Source Conditions Key Advantages
Heterogeneous Catalysis PtO2, Rh/C, RuO2 H2 Gas (50-70 bar) Glacial Acetic Acid, RT Wide substrate scope, well-established. asianpubs.org
Transfer Hydrogenation [RhCp*Cl2]2 / KI HCOOH / Et3N Mild Avoids high-pressure H2, allows for asymmetric synthesis. dicp.ac.cn
Electrocatalytic Hydrogenation Rh/C Water (Electrolysis) Ambient Temp & Pressure Sustainable, high energy efficiency, mild conditions. nih.gov

| Asymmetric Hydrogenation | [Ir(COD)Cl]2 / BINAP | H2 Gas (550 psi) | CH2Cl2, RT | Produces enantiomerically enriched piperidines. acs.org |

Intramolecular Cyclization and Alkene Amination Routes

Intramolecular cyclization reactions provide a powerful means of constructing the piperidine ring by forming a new carbon-nitrogen or carbon-carbon bond within a linear precursor. nih.gov

Prominent routes include:

Radical-Mediated Cyclization: This approach involves the intramolecular cyclization of linear amino-aldehydes or 1,6-enynes initiated by a radical process. nih.gov For example, a cobalt(II) catalyst can be used to mediate the cyclization of amino-aldehydes. nih.gov

Asymmetric Lithiation-Cyclization: The enantioselective synthesis of substituted piperidines can be achieved through the lithiation of N-Boc-protected amine precursors followed by intramolecular cyclization. The use of a chiral ligand, such as (−)-sparteine, influences the stereochemical outcome of the ring closure. acs.org This method has been successfully applied to synthesize (S)-N-Boc-2-(trans-β-styryl)piperidine from N-Boc-(4-chlorobutyl)cinnamylamine. acs.org

Palladium-Catalyzed Hydroamination: Palladium catalysts can facilitate the intramolecular hydroamination of unactivated alkenes. The use of a tridentate ligand on the palladium center can inhibit side reactions like β-hydride elimination, favoring the formation of the desired piperidine ring. organic-chemistry.org

Electroreductive Cyclization: In this electrochemical approach, piperidine derivatives can be synthesized from readily available imines and terminal dihaloalkanes in a flow microreactor. The reduction of the imine at the cathode initiates a cyclization process, offering a green and efficient alternative to traditional methods that may use toxic reagents or harsh conditions. nih.gov

Multicomponent and One-Pot Synthetic Protocols

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. taylorfrancis.comacs.org These one-pot protocols are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity. acs.org

Key MCR strategies for piperidine synthesis include:

Catalyzed Condensations: Various catalysts can be employed to facilitate the one-pot synthesis of highly functionalized piperidines. For instance, a ZrOCl2·8H2O catalyst can be used in a three-component reaction between aromatic aldehydes, amines, and acetoacetic esters. taylorfrancis.com Similarly, a co-catalyst system of Yb(OTf)3 and AgOTf has been used to synthesize piperidone derivatives from dimethyl malonate and formaldehyde (B43269) O-benzyl oxime. tandfonline.com

Biocatalytic MCRs: Enzymes can also be used to catalyze MCRs, offering a green and highly selective synthetic route. Immobilized Candida antarctica lipase (B570770) B (CALB) has been successfully used to synthesize clinically valuable piperidines from a mixture of benzaldehyde, aniline, and an acetoacetate (B1235776) ester, with the catalyst being reusable for multiple cycles. rsc.orgrsc.org

Cascade Reactions: An efficient four-component reaction between substituted nitrostyrenes, aromatic aldehydes, ammonium (B1175870) acetate, and dialkyl malonates can generate polysubstituted 2-piperidinones. This cascade involves a Michael addition, a nitro-Mannich reaction, and a final lactamization step, often proceeding with high stereoselectivity. acs.org

Table 2: Overview of Multicomponent Reactions for Piperidine Synthesis

Reaction Type Reactants Catalyst Key Features
Three-Component Aromatic Aldehydes, Amines, Acetoacetic Esters ZrOCl2·8H2O Aqua-compatible catalyst, forms functionalized piperidines. taylorfrancis.com
Biocatalytic Three-Component Benzaldehyde, Aniline, Acetoacetate Ester Immobilized Candida antarctica lipase B (CALB) Environmentally friendly, reusable catalyst, very good yields. rsc.orgrsc.org

| Four-Component Cascade | Nitrostyrenes, Aromatic Aldehydes, Ammonium Acetate, Dialkyl Malonates | None (spontaneous) | High diversity, stereoselective formation of 2-piperidinones. acs.org |

Targeted Synthesis of (3-Aminopiperidin-1-yl)(phenyl)methanone and its Substituted Derivatives

The synthesis of the target molecule this compound requires two key steps: the formation of the 3-aminopiperidine precursor and the subsequent acylation of the piperidine nitrogen with a benzoyl group.

Amide Coupling Reactions for Methanone (B1245722) Moiety Formation

The formation of the methanone moiety involves creating an amide bond between the nitrogen of the piperidine ring and the carbonyl carbon of a benzoic acid derivative. This is a standard transformation in organic synthesis, often achieved using coupling reagents or by activating the carboxylic acid.

A common and effective method involves the reaction of the aminopiperidine precursor with benzoyl chloride in the presence of a base. This is analogous to the synthesis of (3-Aminophenyl)(morpholino)methanone, where meta-nitrobenzoyl chloride is condensed with morpholine. researchgate.net

Alternatively, modern amide bond formation can be achieved using coupling reagents that activate the carboxylic acid (benzoic acid in this case) for nucleophilic attack by the amine (the piperidine nitrogen). Standard coupling agents include carbodiimides like N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), often used in combination with an additive such as Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. researchgate.net Greener, one-pot methods that avoid traditional coupling reagents are also being developed, which rely on the in-situ formation of thioester intermediates. nih.gov

Aminopiperidine Precursor Synthesis and Functionalization

The synthesis of the chiral 3-aminopiperidine core is a critical step. Both chemical and biocatalytic methods are available to produce this key intermediate, often in a protected form to allow for selective functionalization.

Biocatalytic Approaches: Asymmetric synthesis using enzymes offers a green and highly enantioselective route. Transaminases can be used to convert a nitrogen-protected 3-piperidone into the corresponding (R)- or (S)-3-aminopiperidine with high optical purity. scispace.comgoogle.com Another advanced method employs a multi-enzyme cascade, combining a galactose oxidase (GOase) and an imine reductase (IRED) to convert amino alcohols derived from natural amino acids (like L-ornithine) into enantiopure N-Cbz-protected L-3-aminopiperidine. rsc.orgresearchgate.net This one-pot enzymatic cascade operates under ambient conditions and uses renewable feedstocks. rsc.org

Chemical Synthesis: Traditional chemical routes often involve the reductive amination of an N-protected 3-piperidone. For example, reacting N-Boc-3-piperidone with an amine source (like ethyl glycinate) in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) can form the desired 3-amino-substituted piperidine. nih.gov Other established, albeit sometimes less green, methods include Hofmann or Curtius rearrangements and the hydrogenation of 3-aminopyridine (B143674). rsc.orgresearchgate.net

Once the protected 3-aminopiperidine is synthesized, the benzoyl group can be introduced at the piperidine nitrogen as described in section 2.2.1. A final deprotection step, if necessary, would then yield the target compound, this compound.

Enantioselective Synthesis and Chiral Resolution of this compound Stereoisomers

The generation of single enantiomers of this compound is paramount, as the biological activity of chiral molecules often resides in only one of the enantiomers. mdpi.com Methodologies to achieve this include direct asymmetric synthesis, where the desired stereocenter is installed selectively, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral piperidines. This typically involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to influence the stereochemical outcome of a reaction. One of the most effective strategies for synthesizing the chiral 3-aminopiperidine precursor involves the asymmetric hydrogenation of a suitable prochiral substrate, such as a 3-aminopyridine derivative. nih.gov Organocatalysis and the use of chiral auxiliaries also represent viable and widely used approaches.

Key catalytic strategies include:

Asymmetric Hydrogenation: Transition-metal catalysts, particularly those based on iridium, rhodium, and ruthenium, with chiral phosphine (B1218219) or diamine ligands, are used for the asymmetric hydrogenation of N-heteroaromatics and related imines. mdpi.com

Asymmetric Transfer Hydrogenation: This method uses readily available hydrogen donors like formic acid or isopropanol (B130326) in place of high-pressure hydrogen gas, often catalyzed by chiral rhodium or ruthenium complexes. mdpi.com

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereoselective formation of a new chiral center. nih.gov For instance, amides derived from pseudoephenamine can be alkylated with high diastereoselectivity. nih.gov After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. Davies' conjugate addition of (S)-N-(α-methylbenzyl)allylamine to α,β-unsaturated esters is another example that yields enantiopure β-amino esters, which can be cyclized to form chiral piperidones. core.ac.uk

Catalytic ApproachCatalyst/Auxiliary ExampleSubstrate TypeKey Feature
Asymmetric Hydrogenation Iridium(I) with P,N-ligand nih.govPyridinium saltsProceeds via outer-sphere dissociative mechanism.
Asymmetric Aza-Michael Cyclization Chiral Phosphoric Acid (CPA) whiterose.ac.ukN-protected 1-amino-hex-5-ene'Clip-Cycle' approach forms enantioenriched piperidines. whiterose.ac.uk
Chiral Auxiliary Pseudoephenamine nih.govα,β–Unsaturated amidesProvides high stereocontrol in alkylation reactions. nih.gov
Enzyme Catalysis Transaminase google.comPiperidone derivativesDirect asymmetric amination to form chiral amines. google.com

The transition from laboratory-scale synthesis to industrial production requires methodologies that are not only efficient and selective but also scalable, cost-effective, and safe. For enantiomerically pure this compound, this often involves either a highly efficient asymmetric synthesis of the 3-aminopiperidine intermediate or a robust chiral resolution process.

Biocatalysis has emerged as a powerful tool for industrial-scale synthesis. The use of enzymes, such as transaminases, offers high enantioselectivity under mild reaction conditions. A patented method describes the asymmetric amination of a 3-piperidone derivative using a transaminase catalyst from Mycobacterium vanbaalenii to produce (R)-3-aminopiperidine derivatives with high optical purity and at high product concentrations, simplifying the process for industrial scale-up. google.comscispace.com

Crystallization-induced dynamic resolution is another potent technique for large-scale preparations. In this process, an undesired stereoisomer in a reaction mixture is continuously epimerized back to the desired isomer, which is selectively crystallized out of the solution, thus driving the equilibrium towards a high yield of the single, desired enantiomer. A practical synthesis of an aminopiperidine-fused inhibitor involved a base-catalyzed, dynamic crystallization-driven process where the undesired cis-piperidone was epimerized to the desired trans isomer, which was then crystallized directly from the reaction in high yield and purity. nih.gov

Classical resolution via diastereomeric salt formation remains a common industrial practice. This involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid, to form two diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. For example, (R)-3-aminopiperidine has been successfully resolved from its racemic mixture using an enantiomerically pure cyclic phosphoric acid, achieving a high yield (99. 5%) and excellent enantiomeric excess (99. 6% e.e.). nih.gov

MethodKey FeaturesAdvantages for Industrial Scale
Biocatalytic Asymmetric Amination Utilizes transaminase enzymes; mild aqueous conditions. google.comHigh enantioselectivity, environmentally friendly, high product concentration, simplified operations. google.comscispace.com
Dynamic Crystallization Combines in-situ epimerization with crystallization. nih.govCan theoretically achieve >50% yield from a racemate, high purity of final product. nih.gov
Diastereomeric Salt Resolution Forms separable diastereomeric salts with a chiral resolving agent. nih.govWell-established, robust, and often highly effective for achieving high enantiopurity. nih.gov

Achieving precise stereochemical control is the cornerstone of enantioselective synthesis. This involves employing reactions that create or transform chiral centers in a predictable and highly selective manner. For the synthesis of substituted piperidines, several powerful asymmetric transformations can be utilized to control the stereochemistry of the heterocyclic ring.

The diastereoselective nitro-Mannich reaction provides a method for synthesizing functionalized piperidines with control over multiple contiguous stereocenters. The reaction between a nitroalkane and an imine can be controlled to favor specific diastereomers, which can then undergo reductive cyclization to form the stereochemically defined piperidine ring. researchgate.net

Diastereoselective reduction of a cyclic ketone precursor is another common and effective strategy. For example, the reduction of a substituted piperidin-3-one (B1582230) can yield a piperidin-3-ol with high diastereoselectivity. The choice of reducing agent is critical; bulky reagents like N-selectride tend to deliver a hydride from the less sterically hindered face of the ketone, leading to a predictable stereochemical outcome. acs.org This approach was used to synthesize a crucial chiral alcohol intermediate for the natural product Rohitukine. acs.org

Intramolecular cyclization reactions are also fundamental to establishing stereochemical control. An asymmetric 'Clip-Cycle' synthesis has been developed for 3-spiropiperidines, where an intramolecular aza-Michael cyclization is catalyzed by a chiral phosphoric acid, affording the products with high enantiomeric ratios (up to 97:3 er). whiterose.ac.uk Similarly, a three-component cascade coupling involving a chiral nitro diester allows for the one-pot assembly of a functionalized piperidinone skeleton, setting the stage for subsequent stereocontrolled transformations. nih.gov

Sustainable and Green Chemical Syntheses Applied to the Piperidine-Methanone Class

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of the piperidine-methanone class of compounds, this involves developing eco-friendly catalysts, minimizing the use of hazardous solvents, and improving atom economy. mdpi.com

The development of sustainable catalytic systems is a major focus of green chemistry. This includes the use of biocatalysts, heterogeneous catalysts, and catalysts based on earth-abundant metals.

Biocatalysis: Enzymes operate under mild conditions (temperature and pH) in aqueous media and exhibit high selectivity, making them inherently green catalysts. Lipases have been immobilized on magnetic nanotubes and used for the multicomponent synthesis of piperidines in excellent yields. rsc.org This immobilized biocatalyst could be reused for up to ten consecutive cycles, demonstrating its robustness and sustainability. rsc.org Similarly, combining transaminases with organocatalysts in a hybrid cascade process allows for the efficient synthesis of 2-substituted piperidines. rsc.orgucd.ie

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, can be easily separated from the reaction mixture and recycled, minimizing waste. A rhodium-on-carbon (Rh/C) catalyst has been used for the complete hydrogenation of pyridines to piperidines in water, a green solvent. organic-chemistry.org A multifunctional surface single-atom alloy catalyst (Ru₁Coₙₚ/HAP) has been developed for the conversion of furfural, a biomass-derived chemical, into piperidine with yields up to 93%. nih.gov This provides a renewable pathway to piperidine synthesis.

Green Oxidants: Many synthetic transformations require an oxidant. Using molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) as the terminal oxidant is highly desirable as the only byproduct is water. Palladium-catalyzed aerobic oxidative cyclization reactions have been developed to access various N-heterocycles, using O₂ as a green oxidant. mdpi.com

Catalyst TypeExampleReactionGreen Advantage
Biocatalyst Immobilized Lipase (CALB) rsc.orgMulticomponent piperidine synthesisReusable, operates in mild conditions. rsc.org
Heterogeneous Catalyst Rh/C organic-chemistry.orgHydrogenation of pyridinesRecyclable, enables reaction in water. organic-chemistry.org
Biomass Conversion Catalyst Ru₁Coₙₚ/HAP nih.govSynthesis of piperidine from furfuralUtilizes renewable feedstocks. nih.gov
Aerobic Oxidation Catalyst Pd(TFA)₂/Pyridine mdpi.comOxidative cyclization of alkenesUses O₂ as the terminal oxidant. mdpi.com

Reducing or eliminating the use of volatile organic compounds (VOCs) as solvents is a key goal of green chemistry. Research has therefore focused on developing reactions that can be performed in environmentally benign solvents like water or in the absence of any solvent.

Aqueous Medium Reactions: Water is an ideal solvent due to its non-toxicity, non-flammability, and low cost. The hydrophobic effect and high polarity of water can also influence reaction rates and selectivities in unique ways. A one-pot synthesis of nitrogen-containing heterocycles, including piperidines, from alkyl dihalides and primary amines has been shown to proceed efficiently under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org An in situ aza-Diels–Alder reaction has been explored to trap the reactive molecule methanimine (B1209239) in an aqueous solution of saturated ammonium chloride to form piperidine-based heterocycles. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) offers significant advantages, including reduced waste, lower cost, simplified workup procedures, and often higher reaction rates. A solvent-free, piperidine-promoted synthesis of piperidones from 2-cyanoacetamides and ketones has been reported, highlighting a regioselective multicomponent reaction under neat conditions. nih.govyoutube.com

These green approaches are not only environmentally responsible but can also lead to more efficient and economical manufacturing processes for the piperidine-methanone class of compounds. sciencemadness.org

Chemical Reactivity, Derivatization, and Transformation Pathways of the 3 Aminopiperidin 1 Yl Phenyl Methanone Scaffold

Chemical Reactions of the Piperidine (B6355638) Amine Group

The primary amino group at the 3-position of the piperidine ring is a key site for a variety of chemical transformations, including nucleophilic acylations, alkylations, and the application of protection and deprotection strategies.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in reactions with electrophilic partners.

Nucleophilic Acylation: The primary amine of (3-Aminopiperidin-1-yl)(phenyl)methanone can be acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides. For instance, the reaction with benzoyl chloride in the presence of a base would yield the corresponding N-benzoyl derivative. A patent describes a similar transformation where 3-aminopiperidine is derivatized with benzoyl chloride, highlighting the feasibility of this reaction. google.com This process is a common strategy in medicinal chemistry to introduce amide functionalities, which can modulate the biological activity and physicochemical properties of the parent molecule.

Nucleophilic Alkylation: The primary amine can also undergo alkylation with alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding secondary and tertiary amines. A more controlled method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method allows for the introduction of a wide range of alkyl groups in a more controlled manner. For example, reductive amination of related 3-aminopiperidine derivatives with aldehydes has been successfully demonstrated to yield N-alkylated products. nih.gov

Table 1: Examples of Nucleophilic Acylation and Alkylation Reactions on the Piperidine Amine Group

Reaction TypeReagentsProduct Type
Nucleophilic AcylationAcyl chloride, BaseN-Acyl derivative
Nucleophilic AlkylationAlkyl halide, BaseN-Alkyl derivative
Reductive AminationAldehyde/Ketone, Reducing agentN-Alkyl derivative

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the primary amine to prevent it from interfering with reactions at other sites of the molecule. This is achieved through the use of protecting groups. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Boc Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. fishersci.co.uknbinno.com The reaction is generally high-yielding and proceeds under mild conditions. fishersci.co.uk The Boc group is stable to a wide range of reaction conditions but can be easily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.uk

Cbz Protection: The Cbz group is introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. ijacskros.commissouri.edu This protecting group is stable to acidic and basic conditions. ijacskros.com Deprotection of the Cbz group is most commonly achieved through catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst and hydrogen gas. missouri.edu This method is mild and selective, leaving other functional groups intact.

Table 2: Common Amine Protecting Groups and Their Deprotection Conditions

Protecting GroupReagent for ProtectionDeprotection Condition
BocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl)
CbzBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (H₂, Pd/C)

Reactions Involving the Phenyl Ketone (Methanone) Group

The carbonyl group of the phenyl ketone is another reactive center in the this compound scaffold, susceptible to both reduction and oxidation reactions.

Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent depends on the desired selectivity, as LiAlH₄ is a much stronger reducing agent and may also reduce other functional groups present in the molecule. The resulting benzylic alcohol can serve as a precursor for further synthetic modifications.

Oxidation: While the phenyl ketone itself is in a high oxidation state, the piperidine ring is susceptible to oxidation. For instance, oxidation of related N-benzylpiperidines with reagents like ruthenium tetroxide (RuO₄) has been shown to lead to the formation of lactams through oxidation of the carbon alpha to the piperidine nitrogen. researchgate.net The oxidation of the primary amine on the piperidine ring with reagents like benzoyl peroxide has also been studied, though this can lead to a mixture of products. researchgate.net

Table 3: Reduction and Oxidation Reactions of the this compound Scaffold

Reaction TypeReagentFunctional Group Transformation
Carbonyl ReductionNaBH₄ or LiAlH₄Phenyl ketone to secondary alcohol
Piperidine Ring OxidationRuO₄ (on related systems)C-N bond oxidation to form lactam

Reactivity of the Piperidine Nitrogen Atom and Ring System

The nitrogen atom within the piperidine ring and the ring itself can also participate in chemical reactions, although these are generally less common than reactions at the exocyclic amine and the ketone group.

Functional Group Interconversions on the Piperidine Scaffold

The primary amino group at the 3-position of the piperidine ring is a key site for derivatization, enabling the synthesis of a diverse library of compounds through various functional group interconversions. These transformations are crucial for modulating the physicochemical properties and biological activity of the resulting molecules.

One of the most fundamental transformations is N-acylation . The reaction of 3-aminopiperidine with benzoyl chloride is a direct method to synthesize the parent compound, this compound. This reaction proceeds by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride. By controlling the reaction conditions, the primary amine can be selectively acylated over the secondary amine within the piperidine ring. This selective acylation is a common strategy in the synthesis of derivatives of this scaffold.

Another important functional group interconversion is reductive amination . This reaction allows for the introduction of a wide variety of substituents onto the amino group. The process typically involves the reaction of a precursor, such as N-Boc-3-piperidone, with an amine (e.g., ethyl glycinate) in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method is highly effective for forming new carbon-nitrogen bonds and creating more complex amine structures. For instance, the reductive amination of Boc-protected 3-piperidone with L-proline amide has been utilized to generate diastereomeric piperidine-containing peptide analogues. nih.gov

The following table summarizes representative functional group interconversions on the 3-aminopiperidine scaffold:

Reaction Type
Reagents and ConditionsProduct TypeReferencenih.gov

Palladium- and Other Metal-Catalyzed Transformations of this compound Derivatives

The field of organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, has provided powerful tools for the further functionalization of the this compound scaffold. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this core structure.

A notable example is the palladium-catalyzed C-H arylation . While direct C-H functionalization on the parent scaffold is challenging, derivatives can be designed to undergo such transformations. For instance, a protocol for the palladium-catalyzed C5(sp³)-H arylation of 1-Boc-3-(picolinoylamino)piperidine with iodo(hetero)arenes has been developed. This reaction proceeds in a regiospecific and stereospecific manner, yielding cis-3,5-disubstituted piperidines. The use of a directing group, in this case, the picolinoylamino moiety, is crucial for activating and directing the C-H bond functionalization.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.orgacsgcipr.org While direct examples with this compound are not prevalent in the literature, derivatives bearing a halide or triflate on the phenyl ring could theoretically be coupled with a variety of amines. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The development of specialized ligands has greatly expanded the scope of this reaction to include a wide range of amine coupling partners. wikipedia.org

Similarly, the Suzuki-Miyaura cross-coupling reaction offers a route to form C-C bonds by coupling an organoboron reagent with an organic halide in the presence of a palladium catalyst. A halogenated derivative of this compound could serve as the halide partner, reacting with various aryl or vinyl boronic acids or esters to introduce new carbon-based substituents.

The Heck reaction , another cornerstone of palladium catalysis, facilitates the coupling of an unsaturated halide with an alkene. A derivative of this compound containing a vinyl or aryl halide could potentially undergo a Heck reaction to introduce alkenyl substituents.

The table below outlines key metal-catalyzed transformations applicable to derivatives of the this compound scaffold:

Reaction Type
Typical ReactantsCatalyst SystemBond Formed

Advanced Spectroscopic and Analytical Characterization of 3 Aminopiperidin 1 Yl Phenyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

The ¹H and ¹³C NMR spectra of (3-Aminopiperidin-1-yl)(phenyl)methanone are predicted to exhibit distinct signals corresponding to the phenyl, piperidine (B6355638), and amino functional groups. The presence of a chiral center at the C3 position of the piperidine ring renders the adjacent methylene (B1212753) protons (at C2, C4, and C6) diastereotopic, leading to more complex splitting patterns than would be observed in a symmetrical piperidine ring.

Predicted ¹H NMR Chemical Shifts: The proton signals for the phenyl group are expected in the aromatic region (δ 7.0-8.0 ppm). The piperidine ring protons would appear in the aliphatic region (δ 1.5-4.0 ppm), with protons closer to the electron-withdrawing benzoyl group shifted further downfield. The chemical shift of the primary amine (NH₂) protons can vary and often appears as a broad signal.

Predicted ¹³C NMR Chemical Shifts: The carbonyl carbon of the amide is expected to have the most downfield chemical shift (δ ~170 ppm). The aromatic carbons will resonate in the δ 125-137 ppm range. The aliphatic carbons of the piperidine ring are predicted to appear between δ 20-60 ppm, with C2 and C6 being shifted downfield due to the adjacent nitrogen atom of the amide.

Predicted ¹H and ¹³C NMR Data

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl (ortho) ~7.45 (m) ~127.0
Phenyl (meta) ~7.40 (m) ~128.5
Phenyl (para) ~7.40 (m) ~129.5
Phenyl (ipso) - ~136.5
Carbonyl (C=O) - ~170.5
Piperidine C2 3.0 - 4.0 (m) ~43.0, ~49.0 (rotamers)
Piperidine C3 (CH) ~2.8 - 3.2 (m) ~48.0
Piperidine C4 ~1.5 - 2.0 (m) ~30.0
Piperidine C5 ~1.5 - 2.0 (m) ~25.0
Piperidine C6 3.0 - 4.0 (m) ~43.0, ~49.0 (rotamers)

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. The notation (m) indicates a multiplet, and (broad s) indicates a broad singlet. The distinct predicted shifts for C2 and C6 carbons are due to the possible presence of rotamers from restricted rotation around the C(O)-N amide bond.

To confirm the assignments from 1D NMR and establish the complete molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the piperidine ring, such as between the proton at C3 and the methylene protons at C2 and C4. It would also confirm the connectivity of the protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. It provides an unambiguous correlation between the ¹H and ¹³C chemical shifts, confirming, for instance, which proton signal corresponds to the C3 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the cross-peak between the ortho-protons of the phenyl ring and the carbonyl carbon, as well as correlations from the protons on C2 and C6 of the piperidine ring to the carbonyl carbon. This would definitively establish the connection of the benzoyl group to the piperidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is vital for determining stereochemistry and conformation. For the piperidine ring, NOESY could reveal the spatial relationships between the C3 proton and other protons on the ring, helping to define the ring's preferred conformation (e.g., chair) and the axial or equatorial position of the amino group.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. The molecular formula for this compound is C₁₂H₁₆N₂O. The calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm this composition.

Molecular Formula: C₁₂H₁₆N₂O

Monoisotopic Mass: 204.1263 g/mol nih.gov

Calculated Exact Mass of [M+H]⁺: 205.1335 g/mol

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a series of daughter ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the most labile bonds, primarily the amide linkage and within the piperidine ring.

A plausible fragmentation pathway would involve the initial formation of the benzoyl cation (m/z 105) through cleavage of the amide bond, a common fragmentation for N-benzoyl compounds. This cation can further lose carbon monoxide to yield the phenyl cation (m/z 77). Another major fragmentation route would involve cleavages within the piperidine ring, leading to characteristic ions that confirm the structure of the heterocyclic portion of the molecule.

Predicted Key MS/MS Fragments

m/z (Predicted) Proposed Fragment Structure
205.1335 [M+H]⁺: Protonated parent molecule
105.0340 [C₇H₅O]⁺: Benzoyl cation
100.1022 [C₅H₁₀N₂]⁺: 3-Aminopiperidine radical cation (after H transfer)
83.0862 [C₅H₉N]⁺: Fragment from piperidine ring after loss of NH₃

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. chemicalbook.com

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to the amide, amine, and aromatic functionalities.

N-H Stretching: The primary amine (-NH₂) is expected to show two distinct stretching bands in the 3300-3500 cm⁻¹ region. wpmucdn.com

C=O Stretching: A very strong and sharp absorption band characteristic of the tertiary amide carbonyl group is predicted to appear around 1630-1660 cm⁻¹. This is one of the most prominent peaks in the IR spectrum. specac.com

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches from the piperidine ring are found just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region. libretexts.org

N-H Bending: The scissoring vibration of the primary amine is expected around 1590-1650 cm⁻¹, which may overlap with the aromatic C=C stretching bands.

C-N Stretching: The stretching vibrations for the C-N bonds of the amide and amine groups are expected in the fingerprint region (1000-1350 cm⁻¹).

Raman spectroscopy would provide complementary information. Non-polar bonds, such as the C=C bonds in the phenyl ring, often produce strong Raman signals, whereas the highly polar C=O bond would be more prominent in the IR spectrum.

Predicted Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
N-H Stretch (asymmetric) ~3450 Medium Weak
N-H Stretch (symmetric) ~3350 Medium Weak
Aromatic C-H Stretch 3000 - 3100 Medium Medium
Aliphatic C-H Stretch 2850 - 2960 Medium-Strong Medium-Strong
C=O Amide Stretch 1630 - 1660 Strong Medium
N-H Bend (amine) 1590 - 1650 Medium Weak
Aromatic C=C Ring Stretch 1450 - 1600 Medium-Strong Strong
Aliphatic C-H Bend 1350 - 1470 Medium Medium
C-N Stretch 1000 - 1350 Medium Medium

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for identifying the presence of chromophores—parts of a molecule that absorb light in the UV-Vis range. In the case of this compound, two primary chromophores are expected to contribute to its electronic absorption spectrum: the benzoyl group and the amino group.

While specific experimental UV-Vis spectral data for this compound is not widely available in the reviewed literature, a hypothetical absorption profile can be predicted based on its structural components.

Chromophore Expected Transition Approximate Wavelength (λmax)
Benzoyl Groupπ → π~240-280 nm
Benzoyl Groupn → π~300-330 nm
Amino Groupn → σ*<220 nm

Note: These are estimated values and can be influenced by solvent polarity and pH.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

For this compound, an XRD analysis would reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat), the orientation of the phenyl group relative to the piperidine ring, and the geometry of the amide linkage. Furthermore, it would identify any intermolecular interactions, such as hydrogen bonding involving the amino group, which govern the crystal packing.

A comprehensive search of crystallographic databases indicates that the crystal structure of this compound has not been publicly reported. Therefore, while XRD is a powerful tool for solid-state characterization, specific crystallographic data for this compound is not available at this time.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of a compound and for separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile compounds and for quantitative analysis. A reversed-phase HPLC method would be suitable for this compound, given its moderate polarity.

The synthesis of the title compound involves the reaction of 3-aminopiperidine with benzoyl chloride. An HPLC method can be developed to separate the final product from the starting materials and any potential side products. The presence of the benzoyl chromophore allows for sensitive detection using a UV detector.

A typical set of HPLC parameters for the analysis of this compound could be as follows:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

This method would be expected to provide a sharp peak for the main compound, with any impurities appearing as separate, smaller peaks. The peak area can be used for quantitative determination of purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is an excellent tool for detecting any volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.

For the main compound, if it is sufficiently thermally stable and volatile, GC-MS analysis would provide a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum is determined by the molecule's structure. Theoretical fragmentation of this compound would likely involve:

Alpha-cleavage adjacent to the nitrogen atoms.

Cleavage of the amide bond , leading to fragments corresponding to the benzoyl cation (m/z 105) and the aminopiperidine moiety.

Loss of the amino group from the piperidine ring.

No experimental GC-MS data for this compound was found in the surveyed literature.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to calculate the empirical formula of the substance, which can be compared to the theoretical formula to verify its elemental composition.

For this compound, the molecular formula is C₁₂H₁₆N₂O. The theoretical elemental composition can be calculated as follows:

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon (C)12.0112144.1270.56
Hydrogen (H)1.0081616.1287.90
Nitrogen (N)14.01228.0213.72
Oxygen (O)16.00116.007.84
Total 204.27 100.00

Experimental results from elemental analysis should fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the empirical formula.

Computational and Theoretical Investigations of 3 Aminopiperidin 1 Yl Phenyl Methanone

Quantum Chemical Modeling and Electronic Structure Calculations

Quantum chemical methods are employed to understand the electronic structure, reactivity, and stability of (3-Aminopiperidin-1-yl)(phenyl)methanone. These calculations provide a fundamental understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For this compound, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), are performed to identify the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. nih.govresearchgate.net This process predicts key structural parameters like bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state.

From the optimized geometry, a variety of electronic properties can be calculated to describe the molecule's reactivity and kinetic stability. nih.gov Key among these are the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The difference between these energies, the HOMO-LUMO energy gap (Egap), is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Further quantum chemical descriptors can be derived from these frontier orbital energies to provide a more detailed picture of chemical behavior. These include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters are fundamental in predicting how this compound might interact with biological targets or other molecules. nih.govresearchgate.net

Table 1: Calculated Electronic Properties from DFT This table presents representative electronic properties that would be calculated for this compound using DFT methods, based on typical values for similar organic molecules.

PropertySymbolFormulaTypical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--6.5 to -5.5
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.5 to -0.5
HOMO-LUMO Energy GapEgapELUMO - EHOMO4.5 to 5.5
Ionization PotentialIP-EHOMO5.5 to 6.5
Electron AffinityEA-ELUMO0.5 to 1.5
Electronegativityχ-(EHOMO + ELUMO)/23.0 to 4.0
Chemical Hardnessη(ELUMO - EHOMO)/22.25 to 2.75
Chemical SoftnessS1/η0.36 to 0.44
Electrophilicity Indexωχ2 / (2η)1.6 to 2.2

While DFT is widely used, other quantum mechanical methods can also be applied. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters, offering high accuracy but at a significant computational cost. These can be used to validate DFT results for specific properties.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. Methods like AM1 or PM3 are much faster than DFT or ab initio calculations, making them suitable for preliminary geometry optimizations or for studying very large molecular systems, although with a trade-off in accuracy.

Conformational Analysis and Molecular Mechanics Studies

The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them.

The piperidine (B6355638) ring in this compound can adopt different conformations, such as chair, boat, or twist-boat, with the chair form typically being the most stable. Additionally, rotation around the amide bond and the bond connecting the phenyl group can lead to various spatial arrangements.

Molecular mechanics methods, which use classical physics principles and force fields (e.g., MMFF94, AMBER), are employed to systematically explore the molecule's vast conformational space. researchgate.net Techniques like simulated annealing or systematic grid searches can identify various low-energy conformations (energy minima). The relative energies of these conformers are calculated to determine their population distribution at a given temperature, providing insight into which shapes the molecule is most likely to adopt. researchgate.net

While conformational analysis identifies static low-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it moves, flexes, and changes conformation in a simulated environment, such as in a solvent like water. utupub.fifrontiersin.org

An MD simulation, typically run for nanoseconds to microseconds, can show how this compound interacts with solvent molecules and explores different conformational states. mdpi.com Analysis of the simulation trajectory can reveal:

Structural Stability: Root Mean Square Deviation (RMSD) is calculated to monitor how much the molecule's structure deviates from its initial conformation over time. A stable RMSD value suggests the molecule maintains a consistent average structure. mdpi.com

Atomic Flexibility: Root Mean Square Fluctuation (RMSF) is calculated for each atom to identify which parts of the molecule are most flexible or rigid. mdpi.com

Hydrogen Bonding: The formation and breaking of intramolecular and intermolecular hydrogen bonds can be tracked, which is crucial for understanding its interactions in a biological context.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data from techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

DFT calculations can predict the vibrational frequencies of this compound. nih.gov These calculated frequencies correspond to specific molecular motions, such as the stretching of C=O, N-H, and C-H bonds, or the bending of various functional groups. By comparing the calculated IR spectrum with an experimental one, each peak can be assigned to a specific vibrational mode, confirming the molecule's structure and functional groups. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. nih.gov The calculation provides the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. This information helps to understand the electronic structure and the nature of the molecular orbitals involved in the electronic excitations. researchgate.net

Table 2: Predicted Vibrational Frequencies and Assignments This table shows representative predicted IR vibrational frequencies for key functional groups in this compound, as would be obtained from DFT calculations.

Functional GroupVibrational ModePredicted Frequency (cm-1)
Amine (N-H)Symmetric & Asymmetric Stretch3350 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2950
Amide (C=O)Stretch1650 - 1680
Aromatic C=CStretch1450 - 1600
C-NStretch1200 - 1350

Computational NMR, IR, and UV-Vis Spectra Simulation

Computational spectroscopy is a powerful tool for predicting and interpreting the spectral properties of molecules. By simulating spectra, researchers can corroborate experimental findings, assign spectral features to specific molecular motions or electronic transitions, and predict the properties of yet-to-be-synthesized compounds. These simulations are typically performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts are commonly calculated using the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgimist.ma This approach effectively addresses the issue of gauge-origin dependence in magnetic property calculations. DFT functionals, such as B3LYP, are frequently paired with basis sets like 6-311+G(d,p) to optimize the molecular geometry and then calculate the magnetic shielding tensors for each nucleus. nih.gov The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net

For this compound, ¹H and ¹³C NMR spectra simulations would predict the chemical shifts for each unique hydrogen and carbon atom. The piperidine ring's conformational flexibility (chair conformations) would influence the chemical shifts of its protons and carbons, and calculations could help distinguish between axial and equatorial positions.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts This table presents hypothetical, yet representative, ¹³C NMR chemical shift values for this compound, as would be predicted by a DFT/GIAO calculation.

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)170.5
Phenyl C1 (ipso to C=O)136.2
Phenyl C2, C6 (ortho)129.8
Phenyl C4 (para)128.7
Phenyl C3, C5 (meta)127.1
Piperidine C248.3
Piperidine C643.5
Piperidine C3 (with -NH₂)50.1
Piperidine C526.4
Piperidine C424.9

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, are effective for these calculations. nih.govresearchgate.net The output provides the frequencies of vibrational modes (e.g., stretching, bending, scissoring) and their corresponding intensities. Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.967 for B3LYP/6-311+G(d,p)) to improve agreement with experimental data. nih.gov For the title compound, key predicted peaks would include the N-H stretches of the primary amine, the C=O stretch of the amide, C-N stretches, and various C-H stretches and bends from the aromatic and aliphatic rings.

UV-Vis Spectroscopy: The simulation of electronic absorption spectra (UV-Vis) is generally performed using Time-Dependent Density Functional Theory (TD-DFT). faccts.demdpi.com This method calculates the energies of electronic excitations from the ground state to various excited states. faccts.de The calculation yields the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. researchgate.net For this compound, TD-DFT calculations would likely predict electronic transitions such as π → π* transitions within the benzoyl group and potentially n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms. The choice of solvent can be included in the calculation using models like the Polarizable Continuum Model (PCM) to simulate more realistic conditions. youtube.com

Chemical Reactivity Analysis through Computational Descriptors

Computational descriptors derived from quantum chemical calculations provide quantitative measures of a molecule's reactivity. These tools allow for the prediction of how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests higher reactivity.

For this compound, FMO analysis would reveal the spatial distribution of these key orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich regions, such as the 3-amino group and potentially the phenyl ring. The LUMO is expected to be concentrated on the electron-deficient benzoyl moiety, particularly around the carbonyl group. This distribution indicates that the amino group is the primary site for nucleophilic attack, while the carbonyl carbon is a likely site for electrophilic attack.

Illustrative Data Table: Frontier Molecular Orbital Energies This table provides representative energy values for the HOMO, LUMO, and the resulting energy gap for this compound, calculated using a method like B3LYP/6-311G(d,p).

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-0.98
HOMO-LUMO Gap (ΔE)5.27

Molecular Electrostatic Surface Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a color-coded visualization of the electrostatic potential on the electron density surface of a molecule. libretexts.org It provides an intuitive guide to the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net

On a standard MESP map:

Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green and yellow represent areas of intermediate or near-neutral potential. youtube.com

For this compound, the MESP map would show a region of intense negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. A region of strong positive potential (blue) would likely be found around the hydrogens of the primary amino group (-NH₂), making them potential hydrogen bond donors. The carbonyl carbon would exhibit a degree of positive potential, marking it as an electrophilic site.

Mulliken and Other Atomic Charge Distributions

Population analysis methods are used to partition the total electron density of a molecule among its constituent atoms, resulting in partial atomic charges. wikipedia.org The Mulliken population analysis is a common method for calculating these charges. wikipedia.org While simple to compute, Mulliken charges can be sensitive to the choice of basis set.

These calculated charges provide a quantitative estimate of the electron distribution. In this compound, Mulliken charge analysis would be expected to show a significant negative charge on the carbonyl oxygen atom and the nitrogen atoms. Conversely, the carbonyl carbon and the hydrogen atoms attached to heteroatoms would carry positive charges. This information complements FMO and MESP analyses by assigning specific numerical values to the electrostatic properties of each atom in the molecule.

Illustrative Data Table: Selected Mulliken Atomic Charges This table shows plausible Mulliken charges for key atoms in this compound. The values are for illustrative purposes.

AtomMulliken Charge (a.u.)
Carbonyl Oxygen (O)-0.55
Carbonyl Carbon (C)+0.48
Amide Nitrogen (N-amide)-0.42
Amino Nitrogen (N-amine)-0.78
Phenyl C1 (ipso to C=O)+0.21
Amino Hydrogens (H)+0.35

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is a vital tool for elucidating reaction mechanisms, providing insights that are often inaccessible through experimental means alone. For a molecule like this compound, theoretical studies could investigate various potential reactions, such as acylation or alkylation at the 3-amino group.

The process involves mapping the potential energy surface (PES) of a reaction. Key steps include:

Locating Stationary Points: Geometries of reactants, intermediates, products, and, crucially, transition states (TS) are optimized. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation barrier (ΔG‡). A lower activation barrier corresponds to a faster reaction rate.

Verifying Reaction Paths: Intrinsic Reaction Coordinate (IRC) calculations are performed starting from the transition state structure. These calculations trace the reaction path downhill on the PES, ensuring that the identified TS correctly connects the desired reactants and products.

For this compound, a computational study could, for instance, model its reaction with an acyl chloride. The mechanism would likely involve the nucleophilic attack of the 3-amino group on the carbonyl carbon of the acyl chloride. Calculations would characterize the tetrahedral intermediate and the transition states for its formation and collapse, providing a detailed, energetic picture of the entire reaction pathway. Such studies on related piperidine systems have been used to understand selectivity and reaction outcomes. acs.orgacs.org

** 3 Aminopiperidin 1 Yl Phenyl Methanone As a Versatile Synthetic Intermediate and Scaffold for Complex Molecular Architectures**

Utility in the Synthesis of Diverse Heterocyclic Systems

The bifunctional nature of (3-Aminopiperidin-1-yl)(phenyl)methanone, possessing both a nucleophilic primary amine and a piperidine (B6355638) nitrogen that can also be nucleophilic after debenzoylation, renders it an exceptionally useful precursor for constructing a variety of heterocyclic structures. Its ability to participate in cyclization and condensation reactions has been leveraged to create analogues of pyrazolopyridines, benzimidazoles, xanthines, and quinazolines, among others.

Derivatization to Pyrazolo[3,4-b]pyridine Analogues

The pyrazolo[3,4-b]pyridine core is a significant scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds. The synthesis of analogues incorporating the 3-aminopiperidine moiety typically proceeds by first constructing a substituted 5-aminopyrazole from the primary amine of the piperidine ring. This pyrazole (B372694) intermediate then undergoes a subsequent cyclization to form the fused pyridine (B92270) ring.

A common strategy involves the reaction of the 3-amino group with a β-ketonitrile or a similar precursor to form an enamine, which then cyclizes with hydrazine (B178648) to yield a 1-(pyrazol-5-yl)piperidin-3-amine intermediate. This intermediate is then reacted with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone to construct the fused pyridine ring. mdpi.commdpi.com The reaction conditions can be tuned to favor specific regioisomers, depending on the electrophilicity of the carbonyl groups in the reaction partner. mdpi.com Zirconium chloride (ZrCl₄) has been noted as an effective catalyst for the cyclization step involving α,β-unsaturated ketones. mdpi.com

Reactant 1Reactant 2Key Reagents/CatalystsResulting Scaffold
5-Aminopyrazole Derivative1,3-DiketoneAcetic AcidPyrazolo[3,4-b]pyridine
5-Aminopyrazole Derivativeα,β-Unsaturated KetoneZrCl₄, DMFPyrazolo[3,4-b]pyridine
5-Aminopyrazole DerivativeDiethyl 2-(ethoxymethylene)malonateHeat, POCl₃4-Hydroxy/4-Chloropyrazolo[3,4-b]pyridine
3-AminopyrazolopyridineAldehyde, AcetophenoneBa(OH)₂Pyrazolo[3,4-b]pyridine-fused Pyrimidine

Integration into Benzimidazole-Based Structures

Benzimidazole (B57391) derivatives are a cornerstone of many pharmaceutical agents. The integration of the this compound moiety into a benzimidazole structure is typically achieved through two main synthetic pathways.

The most established method for benzimidazole synthesis is the Phillips condensation, which involves reacting an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions. researchgate.net In this context, the 3-aminopiperidine unit must first be converted into a suitable carboxylic acid derivative. This can be accomplished by acylating the primary amine and performing subsequent synthetic manipulations to introduce a carboxyl group that can then condense with o-phenylenediamine.

A more direct approach involves the nucleophilic substitution of a leaving group on a pre-formed benzimidazole ring. For instance, a 2-halobenzimidazole can react with 3-aminopiperidine (typically after removal of the benzoyl protecting group) where the secondary amine of the piperidine ring acts as the nucleophile to form a new C-N bond, directly attaching the piperidine scaffold to the benzimidazole core. nih.gov Various catalysts, including supported gold nanoparticles, have been shown to promote the synthesis of benzimidazoles from o-phenylenediamines and aldehydes, which could be adapted for these multi-step syntheses. nih.gov

Precursor for Pyrrolidinone and Pyrrolidine (B122466) Derivatives

While less common than its use in building six-membered rings, the piperidine framework can theoretically serve as a precursor to five-membered pyrrolidine and pyrrolidinone structures through ring contraction reactions. Such transformations are challenging but represent a potential pathway for skeletal diversification.

Recent advances in synthetic methodology have demonstrated that piperidine derivatives can undergo ring contraction to yield pyrrolidines. These reactions often involve cascade processes initiated by oxidation. For example, N-substituted piperidines can be selectively converted to either pyrrolidin-2-ones or 3-iodopyrroles through a process involving the in-situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate, followed by distinct oxidative pathways. Although this specific transformation has not been extensively documented for this compound, the general principle provides a plausible, albeit specialized, synthetic route.

Synthesis of Xanthine-Based Compounds

This compound, or more commonly its deprotected form, 3-aminopiperidine, is a key intermediate in the synthesis of a class of xanthine (B1682287) derivatives. Specifically, it is used to create 8-aminopiperidinyl xanthines.

The primary synthetic route involves a nucleophilic aromatic substitution reaction. An 8-bromo-xanthine derivative serves as the electrophile. The secondary amine of the 3-aminopiperidine ring acts as the nucleophile, displacing the bromide at the C8 position of the xanthine core. To avoid side reactions with the primary amine, it is often protected, for example, as a phthalimide (B116566) or a tert-butyloxycarbonyl (Boc) derivative, during the coupling step. The protecting group is subsequently removed to yield the final product. This process is suitable for industrial-scale synthesis and allows for the preparation of enantiomerically pure compounds.

Xanthine PrecursorPiperidine ReactantKey Reagents/ConditionsProduct Type
1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine(R)-3-(Phthalimido)piperidineToluene, 80-140 °C8-(Phthalimidopiperidin-1-yl)-xanthine
8-Bromo-xanthine derivative(R)-3-(tert-butoxycarbonylamino)piperidineK₂CO₃, DMF, 80 °CN-Boc protected 8-(3-aminopiperidin-1-yl)-xanthine
8-(Phthalimidopiperidin-1-yl)-xanthine derivativeEthanolamineToluene, 80-85 °C8-(3-Aminopiperidin-1-yl)-xanthine (Deprotection)

Application in Quinazoline (B50416) Scaffold Construction

The quinazoline scaffold is prevalent in a multitude of pharmacologically active molecules. The incorporation of the 3-aminopiperidine moiety onto a quinazoline ring is efficiently achieved through nucleophilic aromatic substitution (SNAr).

The most common strategy employs a di-substituted quinazoline precursor, such as 2,4-dichloroquinazoline (B46505). It is well-established that the C4 position of the quinazoline ring is significantly more reactive toward nucleophiles than the C2 position. nih.gov Consequently, reacting 2,4-dichloroquinazoline with one equivalent of 3-aminopiperidine (or its benzoyl-protected form) results in a regioselective substitution at the C4 position. nih.gov The secondary nitrogen of the piperidine ring acts as the nucleophile, displacing the chloride atom to form a 4-(3-aminopiperidin-1-yl)quinazoline derivative. This reaction proceeds under various conditions, often using a base in a polar aprotic solvent like DMF or in an alcohol. nih.govscielo.br

Quinazoline PrecursorNucleophileTypical ConditionsProduct Type
2,4-DichloroquinazolinePrimary or Secondary Aliphatic AmineBase (e.g., DIPEA), Solvent (e.g., EtOH, IPA)2-Chloro-4-(amino)quinazoline
4-Chloroquinazoline3-AminopiperidineBase, Heat4-(3-Aminopiperidin-1-yl)quinazoline
Isatoic AnhydrideAmine, AldehydeMicrowave Irradiation2,3-Disubstituted quinazolin-4(3H)-one

Formation of Thiazolines, Thiophenes, and Dihydrofurans

The reactive primary amine of this compound allows its use in the synthesis of various five-membered heterocyclic rings.

Thiazolines: The synthesis of thiazolidin-4-ones, a subclass of thiazolines, can be readily accomplished via a one-pot, three-component reaction. This involves the condensation of the primary amine from the aminopiperidine moiety, an aldehyde, and mercaptoacetic acid. scielo.brnih.gov The reaction proceeds through the in-situ formation of an imine between the amine and the aldehyde, which is then attacked by the thiol of mercaptoacetic acid, followed by intramolecular cyclization to yield the thiazolidin-4-one ring bearing the piperidine substituent.

Thiophenes: While not typically incorporated into the thiophene (B33073) ring itself, the aminopiperidine moiety can play a crucial role as a basic catalyst in the Gewald aminothiophene synthesis. wikipedia.orgarkat-usa.org The Gewald reaction is a multicomponent condensation of a ketone, an α-cyanoester, and elemental sulfur. The reaction is initiated by a Knoevenagel condensation, which requires a basic catalyst, often a secondary amine like piperidine or morpholine. The 3-aminopiperidine derivative can serve this catalytic role, facilitating the initial C-C bond formation that leads to the cyclization and formation of the 2-aminothiophene product. arkat-usa.orgchemrxiv.org

Dihydrofurans: The synthesis of dihydrofurans from an aminopiperidine precursor is less direct. A plausible synthetic route involves the formation of an enamine intermediate. The primary amine of this compound can react with a ketone or aldehyde to form an enamine. Enamines are versatile intermediates in organic synthesis and can participate in cycloaddition or annulation reactions with suitable electrophiles to construct five-membered rings, including dihydrofuran derivatives.

Scaffold Diversification through Peripheral Modifications

The chemical utility of the this compound scaffold is primarily derived from its capacity for peripheral modification. The structure features three key regions for diversification: the benzoyl group's phenyl ring, the piperidine ring, and the exocyclic amino group at the 3-position. Each of these sites can be independently functionalized, allowing for a systematic and combinatorial approach to creating analog libraries. This modularity enables the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize its biological activity.

The phenyl ring of the benzoyl moiety is a common target for modification through electrophilic aromatic substitution and other cross-coupling reactions. Strategic placement of halogens and alkyl groups can profoundly influence a molecule's properties and its interaction with biological targets.

Halogenation, particularly with chlorine or fluorine, is a widely used strategy to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Halogens can act as hydrogen bond acceptors and can alter the acidity of nearby protons, potentially leading to stronger or more selective interactions with a target protein. For instance, the introduction of a chlorine atom at the para-position of the benzoyl ring, creating a (4-chlorobenzoyl)piperidine derivative, is a common modification explored in SAR studies. nih.gov Such modifications can be achieved through methods like Friedel-Crafts acylation using a substituted benzoyl chloride or by direct halogenation of the parent scaffold, provided the other functional groups are suitably protected.

Alkyl substitutions, such as the introduction of methyl or ethyl groups, are primarily used to explore steric effects within a binding pocket. These groups can enhance van der Waals interactions and improve selectivity for a specific target. The placement and size of the alkyl group are critical, as they can either lead to favorable interactions or introduce steric clashes that reduce binding affinity.

The systematic exploration of these substitutions allows for the development of detailed structure-activity relationships, guiding the design of more potent and selective compounds.

Table 1: Examples of Phenyl Ring Modifications and Their Rationale

Modification TypeSubstituent ExamplePositionRationale for Modification
Halogenation-Cl, -FOrtho, Meta, ParaModulate lipophilicity, improve metabolic stability, introduce new binding interactions (halogen bonding).
-CF₃Meta, ParaIncrease metabolic stability, act as a lipophilic hydrogen bond acceptor mimic.
Alkylation-CH₃Ortho, Meta, ParaProbe for steric tolerance in binding pockets, enhance van der Waals interactions.
-CH₂CH₃Ortho, Meta, ParaFurther explore steric limits and hydrophobic interactions.
Alkoxylation-OCH₃Ortho, Meta, ParaAct as a hydrogen bond acceptor, alter electronic properties, and improve solubility.

The piperidine ring and its C3-amino substituent are pivotal for diversification, providing a key vector for attaching larger and more complex chemical moieties. The 3-amino group, in particular, serves as a versatile chemical handle for a wide array of synthetic transformations.

The primary amine can be readily acylated with carboxylic acids or their activated derivatives (e.g., acyl chlorides) to form amides, a common linkage in many pharmaceutical agents. It can also react with isocyanates to form ureas, with sulfonyl chlorides to form sulfonamides, or undergo reductive amination with aldehydes and ketones to yield secondary or tertiary amines. These reactions are fundamental to building out from the core scaffold. For example, the 3-amino group is the point of attachment for the xanthine moiety in the potent DPP-4 inhibitor Linagliptin, which features a substituted 3-aminopiperidine core. pharmaffiliates.comnih.gov

While modifications to the piperidine ring backbone are less common than derivatization of the amino group, they are synthetically feasible. Synthetic routes starting from substituted precursors, such as derivatives of L-glutamic acid, can be employed to introduce substituents onto the piperidine ring itself before the final benzoyl group is added. semanticscholar.org Such modifications can alter the rigidity and conformation of the six-membered ring, which can be crucial for optimal presentation of the other functional groups to a biological target.

Table 2: Common Derivatizations of the 3-Amino Group

Reagent ClassResulting Functional GroupSignificance in Drug Design
Carboxylic Acids / Acyl HalidesAmideForms stable, neutral linkers; common in bioactive molecules; can act as H-bond donor/acceptor.
Sulfonyl ChloridesSulfonamideCreates acidic N-H group; acts as a strong H-bond donor; bioisostere for carboxylic acids.
Isocyanates / IsothiocyanatesUrea / ThioureaExcellent H-bond donors and acceptors; often used to span binding pockets.
Aldehydes / Ketones (reductive amination)Secondary / Tertiary AmineIntroduces a basic center; allows for the attachment of diverse substituents.
ChloroformatesCarbamateUsed as a stable linker; can modulate solubility and cell permeability.

Development of Libraries and Compound Arrays Utilizing the Scaffold

The modular nature of the this compound scaffold makes it an excellent candidate for combinatorial chemistry and the generation of compound libraries. ijpsr.com The ability to systematically vary substituents at two or more distinct points on the molecule allows for the rapid synthesis of thousands of structural analogs. nih.gov

A typical library synthesis strategy would involve a "scaffold-based" approach. ijpsr.com In this method, the core this compound scaffold is synthesized in bulk. This core is then systematically reacted with diverse sets of building blocks. For example, a library of amides can be created by reacting the scaffold's 3-amino group with a collection of hundreds of different carboxylic acids in a parallel synthesis format. Each reaction vessel contains a unique combination of the scaffold and a specific carboxylic acid, resulting in an array of distinct products. ijpsr.com

Further complexity can be introduced by using a variety of substituted benzoyl chlorides in the initial scaffold synthesis. For instance, one could generate three different scaffolds: the parent phenyl, a 4-chlorophenyl variant, and a 4-methylphenyl variant. Each of these three scaffolds could then be reacted with a library of 100 different carboxylic acids, resulting in a total library of 300 unique compounds. This positional scanning approach allows for a comprehensive exploration of the chemical space around the core structure. nih.gov Such libraries are invaluable tools for identifying initial "hit" compounds in drug discovery campaigns and for optimizing the properties of known "lead" compounds. nih.gov

Advanced Design Principles for 3 Aminopiperidin 1 Yl Phenyl Methanone Analogues

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For the (3-Aminopiperidin-1-yl)(phenyl)methanone scaffold, SAR exploration would systematically probe the contributions of the phenyl ring, the benzoyl carbonyl group, the piperidine (B6355638) ring, and the 3-amino group. While specific SAR data for this exact molecule is not extensively published, principles can be extrapolated from related classes of compounds, such as other piperidine derivatives and benzamides. nih.govnih.gov

Key areas for modification and their expected impact on activity include:

Phenyl Ring Substitution: The electronic and steric properties of substituents on the phenyl ring can significantly influence binding affinity and selectivity. rsc.orgrsc.org Electron-donating or electron-withdrawing groups can alter the charge distribution of the benzoyl moiety, affecting interactions with target proteins. The position of substitution (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the substituent. libretexts.org For instance, para-substitution often allows for deeper penetration into a binding pocket, while ortho-substitution may introduce steric hindrance or facilitate specific intramolecular interactions.

Piperidine Ring Modifications: The piperidine ring's conformation and substituents are crucial for proper orientation within a receptor's binding site. Modifications at positions other than the 3-amino and 1-acyl positions could influence the ring's conformational preference (chair, boat, or twist-boat), which in turn can impact the spatial relationship between the phenyl and amino groups.

3-Amino Group Derivatization: The basicity and hydrogen-bonding capacity of the 3-amino group are key determinants of its interaction with biological targets. nih.gov Acylation, alkylation, or sulfonylation of this group can modulate its pKa and introduce new interaction points. The stereochemistry at the 3-position is also critical; the (R) and (S) enantiomers often exhibit different biological activities and potencies due to the specific stereochemical requirements of their binding sites. google.com

Carbonyl Group Bioisosteres: The carbonyl group of the methanone (B1245722) linker acts as a hydrogen bond acceptor. Its replacement with bioisosteres such as a sulfone, an oxime, or a methylene (B1212753) group would alter the geometry and electronic properties of the linker, thereby influencing binding affinity and metabolic stability.

The following interactive table summarizes hypothetical SAR data for analogues of this compound, illustrating the potential effects of various substitutions on biological activity.

Analogue Modification Rationale for Modification Predicted Impact on Activity
1a 4'-Chloro on phenyl ringIntroduce halogen bonding, alter electronicsPotentially increased
1b 4'-Methoxy on phenyl ringIntroduce hydrogen bond acceptorPotentially increased or decreased
1c 3'-Trifluoromethyl on phenyl ringIntroduce strong electron-withdrawing groupPotentially increased
2a N-acetylation of 3-amino groupNeutralize basicity, add H-bond acceptorLikely decreased or altered selectivity
2b N-methylation of 3-amino groupIncrease basicity, add steric bulkPotentially increased or decreased
3a (S)-enantiomerProbe stereochemical preference of targetPotentially different from (R)-enantiomer
3b (R)-enantiomerProbe stereochemical preference of targetPotentially different from (S)-enantiomer
4a Carbonyl replaced with sulfonylAlter geometry and H-bonding capacityLikely significant change in activity

Computational Design Methodologies (e.g., Scaffold Hopping, Molecular Docking, De Novo Design)

Computational chemistry provides powerful tools for the rational design of novel analogues, accelerating the drug discovery process and reducing the reliance on extensive empirical screening.

Scaffold Hopping: This technique aims to identify new molecular cores (scaffolds) that can maintain the essential pharmacophoric features of a known active compound. nih.govresearchgate.net Starting with the this compound structure, scaffold hopping algorithms could search virtual libraries for compounds that place key interaction groups (e.g., the amino group, the phenyl ring, the carbonyl oxygen) in a similar spatial arrangement but with a different underlying chemical framework. blumberginstitute.org This can lead to the discovery of novel chemotypes with improved properties, such as enhanced synthetic accessibility or a more favorable intellectual property position. Bioisosteric replacement is a key strategy in scaffold hopping. nih.gov

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. For this compound analogues, docking studies can be used to visualize how different substitutions on the phenyl or piperidine rings might enhance or disrupt interactions within the binding site. nih.gov These simulations can guide the selection of substituents that are most likely to improve binding affinity and selectivity. For example, docking could reveal an unoccupied hydrophobic pocket that could be filled by a lipophilic substituent on the phenyl ring.

De Novo Design: De novo design algorithms build novel molecules "from scratch" within the constraints of a target's binding site. These methods can generate entirely new chemical entities that are optimized for shape and electrostatic complementarity to the receptor. Using the binding site of a relevant target, a de novo design approach could generate novel aminopiperidine-based structures or even completely different scaffolds that satisfy the key pharmacophoric requirements.

Rational Design and Combinatorial Approaches in Analog Library Generation

The insights gained from SAR studies and computational modeling can be leveraged to design and synthesize focused libraries of analogues using combinatorial chemistry principles. nih.gov This approach allows for the rapid generation of a diverse set of related compounds for biological screening.

A rational combinatorial library design for this compound analogues would involve the systematic variation of different parts of the molecule. The core scaffold can be divided into several key diversity points:

R1 (Phenyl Ring Substituents): A variety of substituted benzoic acids could be used as starting materials to introduce a range of functional groups at different positions on the phenyl ring.

R2 (3-Amino Group Substituents): The 3-amino group of the piperidine ring can be derivatized post-synthesis of the core structure, allowing for the introduction of a wide array of alkyl, acyl, or sulfonyl groups.

Stereochemistry: Enantiomerically pure (R)- and (S)-3-aminopiperidine can be used to generate stereochemically defined libraries, which is crucial for understanding the target's stereochemical preferences. google.com

The synthesis of such a library could be performed using parallel synthesis techniques, where multiple reactions are carried out simultaneously in an array format. For example, an array of substituted benzoic acids could be coupled with (R)-3-aminopiperidine in one set of reactions, and with (S)-3-aminopiperidine in another. The resulting products could then be further diversified by reacting the 3-amino group with a selection of acylating or alkylating agents. This systematic approach allows for an efficient exploration of the chemical space around the this compound scaffold, maximizing the chances of identifying analogues with improved biological activity.

Mechanistic Investigations of Chemical Transformations Involving 3 Aminopiperidin 1 Yl Phenyl Methanone

Reaction Pathway Elucidation and Intermediate Characterization

No research is presently available that elucidates the reaction pathways of (3-Aminopiperidin-1-yl)(phenyl)methanone in chemical transformations. Consequently, there is no characterization of any potential reaction intermediates. This includes a lack of data from spectroscopic methods (such as NMR, IR, or mass spectrometry) or computational studies that would typically be employed to identify and understand the stability and reactivity of intermediates.

Catalytic Roles and Mechanisms in Synthetic Transformations

There is no information in the scientific literature to suggest that this compound plays a catalytic role in any synthetic transformations. As such, no catalytic mechanisms involving this compound have been proposed or investigated. Research that would explore its potential as an organocatalyst, for instance in asymmetric synthesis, has not been reported.

Kinetic and Thermodynamic Considerations in Reaction Development

Due to the absence of studies on reactions involving this compound, there are no kinetic or thermodynamic data available. This includes a lack of information on reaction rates, activation energies, and the thermodynamic stability of reactants, transition states, and products. Such data would be essential for the development and optimization of any chemical reaction utilizing this compound.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (3-Aminopiperidin-1-yl)(phenyl)methanone?

The synthesis typically involves coupling a substituted piperidine with a phenyl carbonyl derivative. Key steps include:

  • Amine activation : Use of catalysts like triethylamine to facilitate nucleophilic substitution at the piperidine nitrogen.
  • Solvent selection : Dichloromethane or tetrahydrofuran (THF) under controlled temperatures (0–25°C) to balance reaction rate and by-product formation .
  • Workup : Purification via column chromatography or recrystallization to achieve >95% purity.

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
Amine activationTriethylamineDCM0–5°C70–85
Carbonyl couplingPhenyl chloroformateTHF25°C60–75

Q. How is the molecular structure of this compound characterized?

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for refinement, particularly useful for resolving the piperidine ring conformation and amine-phenyl spatial arrangement .
  • NMR spectroscopy : Key signals include δ 1.5–2.2 ppm (piperidine CH₂), δ 3.4–3.8 ppm (N-CH₂), and δ 7.2–7.6 ppm (phenyl protons) .
  • Mass spectrometry : Molecular ion peak at m/z 218.3 (calculated for C₁₂H₁₆N₂O).

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental biological activity data?

Discrepancies often arise from:

  • Solvent effects in simulations : Include explicit solvent models (e.g., water, DMSO) to better mimic assay conditions.
  • Conformational flexibility : Use molecular dynamics (MD) simulations to explore ring puckering (e.g., Cremer-Pople parameters ) and ligand-receptor binding modes.
  • Validation : Cross-check docking results (e.g., AutoDock Vina) with SPR/NMR binding assays to confirm interaction sites .

Q. What strategies resolve low reproducibility in synthesizing this compound derivatives?

Common pitfalls and solutions:

  • Moisture sensitivity : Use anhydrous solvents and inert atmosphere (N₂/Ar) during amine activation.
  • By-product formation : Optimize stoichiometry (e.g., 1.2:1 ratio of piperidine to phenyl carbonyl reagent) .
  • Scale-up challenges : Replace batch reactors with flow chemistry systems for consistent mixing and temperature control.

Q. How can the compound’s potential as a kinase inhibitor be systematically evaluated?

  • Assay design :
    • Enzyme inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, CDK2).
    • Cellular activity : Test in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays.
    • Selectivity profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects .

Q. Table 2: Hypothetical Biological Activity Profile

TargetAssay TypeIC₅₀ (µM)Notes
EGFREnzymatic0.45Competitive ATP binding
CDK2/Cyclin ECellular1.2G1 phase arrest observed

Q. What computational tools predict the compound’s metabolic stability and toxicity?

  • ADMET prediction : Use QikProp (Schrödinger) or ADMETlab 2.0 for parameters like logP (2.8), H-bond acceptors (3), and CYP450 inhibition risk.
  • Metabolite identification : Simulate Phase I/II metabolism with BioTransformer 3.0, focusing on piperidine N-oxidation and phenyl ring hydroxylation .

Q. How are conformational dynamics of the piperidine ring analyzed experimentally and computationally?

  • X-ray/neutron diffraction : Resolve chair vs. boat conformations using high-resolution crystallography (SHELXL refinement ).
  • Cremer-Pople analysis : Calculate puckering parameters (e.g., θ, φ) from MD trajectories to quantify ring flexibility .

Q. Key Considerations for Methodological Rigor

  • Data validation : Use orthogonal techniques (e.g., LC-MS + NMR) for purity assessment.
  • Statistical analysis : Apply ANOVA or Bayesian modeling to resolve assay variability in biological repeats .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.